ethyl 4-anilino-2-phenyl-5-pyrimidinecarboxylate
Description
Synthesis Analysis
The synthesis of ethyl 4-anilino-2-phenyl-5-pyrimidinecarboxylate involves Biginelli three-component cyclocondensation reaction, utilizing catalysts such as SiCl4 to achieve good yields. The process leads to the formation of this pyrimidine derivative, which is then characterized by various spectroscopic methods including IR, 1H NMR, 13C NMR, LCMS, and elemental analysis to confirm its structure (Mohan et al., 2014).
Molecular Structure Analysis
The crystal and molecular structure of ethyl 4-anilino-2-phenyl-5-pyrimidinecarboxylate derivatives have been determined through single crystal X-ray diffraction. These studies reveal the dihedral angle between planes and confirm the compound's molecular geometry, providing insight into its structural characteristics (Nagarajaiah & Begum, 2012).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including the formation of novel derivatives through condensation and cyclocondensation processes. These reactions further expand the utility and applicability of the pyrimidine derivative in different chemical contexts (Śladowska et al., 1990), (Schenone et al., 1990).
Physical Properties Analysis
The physical properties of ethyl 4-anilino-2-phenyl-5-pyrimidinecarboxylate, including solubility, melting point, and crystalline structure, are key to understanding its behavior in various environments. The crystal structure analysis provides valuable data on its stability and interactions at the molecular level, contributing to the comprehensive characterization of the compound (Yang, 2009).
Chemical Properties Analysis
The chemical properties of ethyl 4-anilino-2-phenyl-5-pyrimidinecarboxylate, including reactivity, functional group transformations, and interaction with other chemical entities, are essential for its application in synthetic chemistry and related fields. Studies focusing on the synthesis and reactivity of this compound and its derivatives provide a foundation for exploring its potential uses (Breaux & Zwikelmaier, 1981).
properties
IUPAC Name |
ethyl 4-anilino-2-phenylpyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-2-24-19(23)16-13-20-17(14-9-5-3-6-10-14)22-18(16)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZHSDPTVCLPRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Anilino-2-phenyl-5-pyrimidine carboxylic acid ethyl ester |
Synthesis routes and methods
Procedure details
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